2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane sulfonyl group, a methoxyphenyl amino group, and an oxazole carbonitrile group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the azepane sulfonyl phenyl derivative, followed by the introduction of the methoxyphenyl amino group and the formation of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature control, solvent selection, and catalyst efficiency, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(azepane-1-sulfonyl)amino]phenyl}acetic acid
- 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H24N4O4S/c1-30-19-10-8-18(9-11-19)25-23-21(16-24)26-22(31-23)17-6-12-20(13-7-17)32(28,29)27-14-4-2-3-5-15-27/h6-13,25H,2-5,14-15H2,1H3 |
InChI Key |
CPRKONKNYBTJIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N |
Origin of Product |
United States |
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